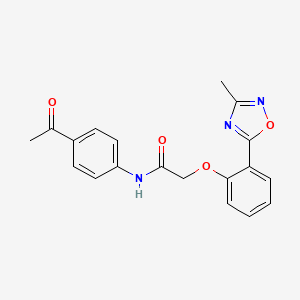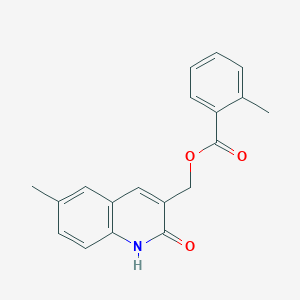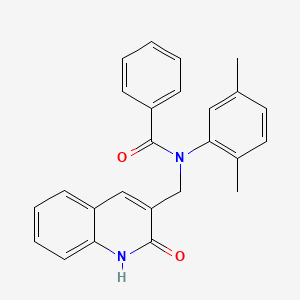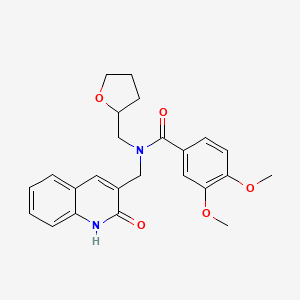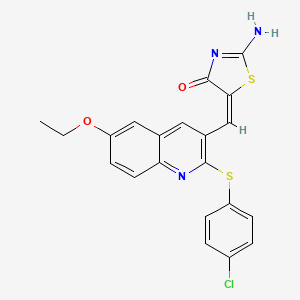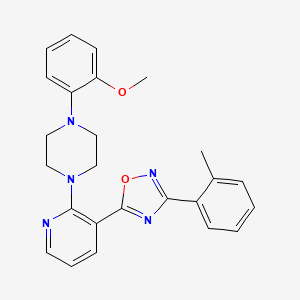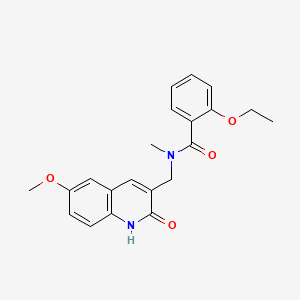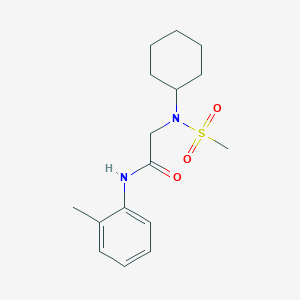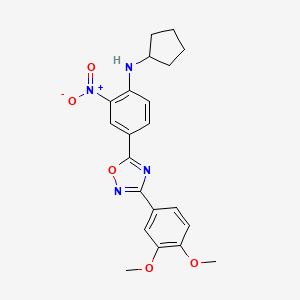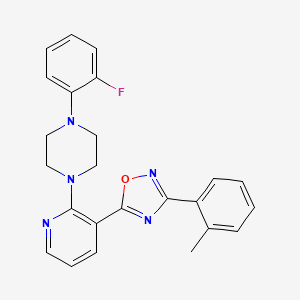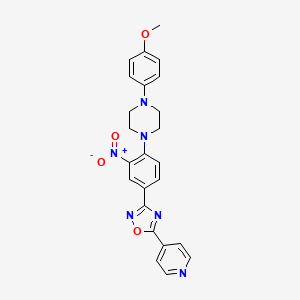
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-(m-tolyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-(m-tolyl)benzamide, also known as HM-3, is a chemical compound that has been studied extensively in scientific research. This compound is synthesized using a specific method and has been found to have various biochemical and physiological effects.
作用机制
The mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-(m-tolyl)benzamide is not fully understood, but it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. Prostaglandins are involved in various physiological processes, including inflammation, pain, and fever. By inhibiting COX-2 activity, this compound reduces the production of prostaglandins, leading to its anti-inflammatory, analgesic, and antipyretic effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever in animal models. Additionally, this compound has been found to have potential as an anti-cancer agent, as it induces apoptosis in cancer cells. This compound has also been found to have antioxidant properties and has been shown to protect against oxidative stress.
实验室实验的优点和局限性
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-(m-tolyl)benzamide has several advantages for use in lab experiments. It is a relatively stable compound and can be easily synthesized using a specific method. Additionally, it has been extensively studied and has a well-documented mechanism of action. However, there are also limitations to the use of this compound in lab experiments. Its mechanism of action is not fully understood, and its potential side effects have not been fully characterized.
未来方向
There are several future directions for the study of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-(m-tolyl)benzamide. One area of research is the development of more potent and selective COX-2 inhibitors. Additionally, this compound has been found to have potential as an anti-cancer agent, and further research is needed to determine its efficacy in treating various types of cancer. Finally, this compound has antioxidant properties, and its potential use in the treatment of oxidative stress-related diseases warrants further investigation.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound that has been extensively studied in scientific research. It has various pharmacological properties, including anti-inflammatory, analgesic, and antipyretic effects, and has potential as an anti-cancer agent. While there are limitations to its use in lab experiments, this compound has several advantages and warrants further investigation in future research.
合成方法
The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-(m-tolyl)benzamide is a multistep process that involves the reaction of several chemical compounds. The first step involves the synthesis of 2-hydroxy-6-methylquinoline, which is then reacted with formaldehyde and para-toluidine to form N-(2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-(m-tolyl)benzamide. The final step involves the reduction of this compound to form this compound.
科学研究应用
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-(m-tolyl)benzamide has been extensively studied in scientific research due to its potential as a therapeutic agent. It has been found to have various pharmacological properties, including anti-inflammatory, analgesic, and antipyretic effects. Additionally, this compound has been found to have potential as an anti-cancer agent and has been studied for its ability to induce apoptosis in cancer cells.
属性
IUPAC Name |
4-methoxy-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O3/c1-17-5-4-6-22(14-17)28(26(30)19-8-10-23(31-3)11-9-19)16-21-15-20-13-18(2)7-12-24(20)27-25(21)29/h4-15H,16H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBXZJKPPYLEOFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC3=C(C=CC(=C3)C)NC2=O)C(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

